

Application Note: Isolation and Purification of Delta-2-Ivermectin B1a

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Compound of Interest

Compound Name: *Delta-2-ivermectin B1a*

Cat. No.: *B1151834*

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Abstract This application note details a robust protocol for the generation, isolation, and structural validation of **Delta-2-ivermectin B1a** (

-IVM), a critical degradation product and process impurity of the antiparasitic drug Ivermectin.

[1] Unlike the parent molecule (22,23-dihydroavermectin B1a), which possesses a

double bond, the

isomer features a double bond conjugated to the lactone carbonyl.[1] This guide provides a controlled base-catalyzed synthesis to enrich the impurity, followed by a high-resolution preparative HPLC workflow to isolate it at >98% purity for use as a Reference Standard (RS).

Introduction & Chemical Basis[1][2][3][4][5][6][7]

Ivermectin is a macrocyclic lactone derived from avermectins. The pharmaceutical grade substance is a mixture of Ivermectin B1a (>90%) and B1b (<10%).[2][3] Regulatory bodies (ICH, USP, EP) require the monitoring of specific impurities, including the Delta-2 isomer (often termed

-B1a).[1]

Mechanism of Formation

The formation of

-IVM is a base-catalyzed isomerization.[1][4] The proton at the C2 position of the naturally occurring

-isomer is acidic due to the inductive effect of the adjacent lactone carbonyl (C1) and the double bond at C3.

- Deprotonation: A base removes the C2 proton, forming a dienolate intermediate.
- Reprotonation: The system reprotonates. While kinetic control favors the form (parent), thermodynamic control favors the form because the new double bond at C2-C3 is conjugated with the C1 carbonyl, lowering the internal energy of the system.

This transformation is irreversible under standard processing conditions, making it a cumulative impurity in alkaline environments.[\[1\]](#)

Experimental Workflow

The isolation strategy relies on forced degradation to generate the target in high yield, followed by Preparative HPLC for separation. We avoid direct isolation from bulk drug substance because the natural abundance is typically too low (<0.5%) for efficient large-scale recovery.[\[1\]](#)

Reagents and Equipment

- Starting Material: Ivermectin USP/EP (approx. 95% B1a/B1b mixture).
- Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ).[\[1\]](#)
- Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 0.1 N NaOH; Ammonium Acetate (buffer).
- System: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or equivalent) with DAD detector and Fraction Collector.

Step 1: Targeted Generation (Synthesis)

Instead of searching for a needle in a haystack, we convert the haystack.

Protocol:

- Dissolve 1.0 g of Ivermectin in 50 mL of Methanol in a round-bottom flask.
- Add 0.5 mL of DBU (catalytic base). Note: DBU is preferred over NaOH to prevent hydrolysis of the lactone ring or the glycosidic bonds.
- Stir at ambient temperature (20–25°C).
- Monitor: Sample every 2 hours using analytical HPLC.
 - Target: The peak for Ivermectin (RT ~12 min) will decrease, and a new peak (-isomer) will appear slightly earlier or later depending on the column selectivity (typically RRT ~0.9 - 1.1).[1]
 - Stop Point: When the peak area reaches ~30-40%.[1] Do not push to completion to avoid generating secondary degradation products (e.g., monosaccharides).
- Quench: Add 1.0 mL of Acetic Acid to neutralize the DBU.
- Concentrate: Evaporate methanol under reduced pressure at 35°C to yield a yellow oil.

Step 2: Sample Preparation[1]

- Re-dissolve the crude oil in 5 mL of Acetonitrile/Water (80:20).
- Filter through a 0.45 µm PTFE syringe filter to remove particulates.
- Concentration: ~200 mg/mL.

Step 3: Preparative HPLC Isolation

The separation of the

isomer from the parent B1a and the homolog B1b requires a high-efficiency stationary phase.
[1]

Chromatographic Parameters:

Parameter	Setting	Rationale
Column	Phenomenex Luna C18(2) or Waters XBridge C18	High surface area and carbon load for isomer resolution.[1]
Dimensions	250 mm x 21.2 mm, 5 µm or 10 µm	Prep scale dimensions for 100-200 mg loading.[1]
Mobile Phase A	Water + 10 mM Ammonium Acetate	Buffer controls ionization of residual silanols.
Mobile Phase B	Acetonitrile : Methanol (50:50)	Methanol improves selectivity for methylene isomers.
Flow Rate	15.0 - 20.0 mL/min	Optimized for column diameter. [1]
Detection	UV @ 245 nm	Absorption max of the diene system.
Temperature	Ambient (25°C)	

Gradient Program:

- 0–5 min: 75% B (Isocratic equilibration)
- 5–35 min: 75% B → 90% B (Shallow gradient to maximize resolution)
- 35–40 min: 95% B (Wash)

Fraction Collection Logic:

- The -isomer typically elutes after the parent B1a peak on C18 systems due to the planar conjugated ester increasing interaction with the stationary phase (verify with analytical injection first).
- Collect fractions based on threshold (UV absorbance) and slope.

- Expert Tip: Collect the "heart cut" of the peak. Discard the leading and trailing edges to ensure >98% purity.

Step 4: Post-Processing[1]

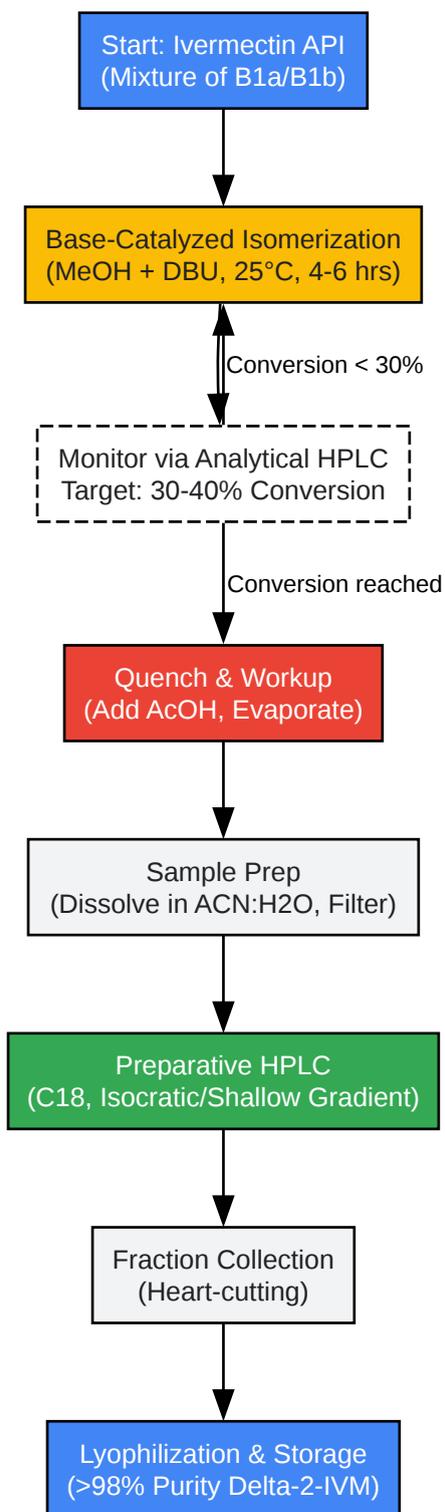
- Pool fractions containing pure

-IVM.[1]
- Remove organic solvents (ACN/MeOH) using a rotary evaporator at 35°C.
- Freeze-dry (lyophilize) the remaining aqueous suspension to obtain a white to off-white amorphous powder.[1]
- Storage: Store at -20°C under Argon. The

isomer is thermodynamically stable but can oxidize.

Visualization of Workflows

Isolation Process Flow



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Figure 1: Step-by-step workflow for the targeted generation and isolation of **Delta-2-ivermectin B1a**.

Isomerization Mechanism



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Figure 2: Base-catalyzed isomerization pathway converting the kinetic Delta-3 form to the thermodynamic Delta-2 form.

Characterization & Validation

Once isolated, the identity of the **Delta-2-ivermectin B1a** must be confirmed.[1]

Technique	Expected Observation
HPLC-UV	Single peak purity >98%. [1] RRT usually ~1.05–1.10 relative to Ivermectin B1a (system dependent).
HRMS	m/z [M+Na] ⁺ = 897.5 (Same as parent, isomer). Diagnostic fragments may differ in intensity.
¹ H NMR	Diagnostic Shift: The C2-H proton signal (present in parent) disappears or shifts significantly. The vinyl proton at C3 (in parent) shifts as the double bond moves to C2-C3. [1] The C2=C3 bond is conjugated to C1=O.
UV Spectrum	may show a bathochromic shift or shoulder around 215-220 nm due to the -unsaturated ester, in addition to the main diene absorption at 245 nm. [1]

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